Epipterosin L

描述

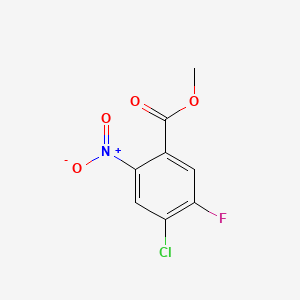

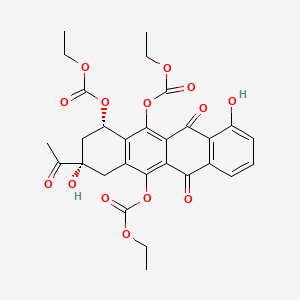

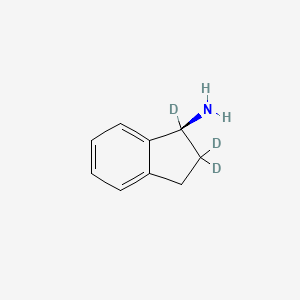

Molecular Structure Analysis

Epipterosin L has a molecular weight of 264.32 g/mol . It contains 40 bonds in total, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.8 Ų . The exact mass and monoisotopic mass are both 264.13615911 g/mol .科学研究应用

促进头发生长的Eclipta prostrata:Lee et al. (2019)的研究发现,Eclipta prostrata L.(EP)促进头发生长。EP增强小鼠的毛囊期诱导,并调节FGF-7和FGF-5,表明其在促进头发生长方面具有潜力。

治疗中的促红细胞生成素(Epo):Murua et al. (2011)的评论讨论了促红细胞生成素在信号通路中的作用及其治疗应用。这包括其造血活性以及最近发现的非促红细胞生成素作用。

E-Prostanoid 3受体在血压调节中的作用:Chen et al. (2012)的研究表明,E-前列腺素(EP)3受体在调节血压中起着重要作用。EP3的失活导致动脉收缩能力降低,并减弱血管紧张素II的升压反应。

癌症治疗中的依托泊苷(VP-16-213):O'dwyer et al. (1985)的论文讨论了依托泊苷,一种抗癌药物,已显示出在治疗各种肿瘤性疾病,包括睾丸和小细胞肺癌、淋巴瘤、白血病和卡波西肉瘤中的活性。

Epigenetic研究中的EpiProfile 2.0软件:Yuan et al. (2018)的研究介绍了EpiProfile 2.0,这是一个通过LC-MS/MS对组蛋白标记进行定量的软件平台。这个工具对于与生物学和医学相关的表观遗传研究至关重要。

Geniposide在凋亡调节中的作用:Song et al. (2014)的研究探讨了geniposide,一种具有抗炎和抗凋亡活性的化合物。它调节小鼠乳腺中的TLR4和与凋亡相关的因子。

安全和危害

The safety data sheet for Epipterosin L suggests handling it in a well-ventilated place and wearing suitable protective clothing to avoid contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends using non-sparking tools . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .

作用机制

Target of Action

Epipterosin L is a natural sesquiterpenoid

Mode of Action

The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . More research is required to elucidate the compound’s interaction with its targets and any resulting changes.

生化分析

Biochemical Properties

Epipterosin L plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with sesquiterpenoids, which are a class of terpenes that consist of three isoprene units . These interactions are crucial for the compound’s biological activity. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of glucagon-like peptide-1 (GLP-1) in L-cells, which are intestinal endocrine cells . This modulation can lead to changes in glucose homeostasis and insulin secretion, thereby impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to certain enzymes and proteins, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression and enzyme activity, ultimately affecting various biochemical pathways. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its efficacy may decrease over time if not stored properly. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved glucose metabolism and insulin sensitivity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the biosynthesis and degradation of various metabolites . For example, this compound can influence the metabolic pathway of l-pipecolic acid, a chiral pharmaceutical intermediate . This interaction can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria or nucleus, where it can exert its effects on cellular metabolism and gene expression.

属性

IUPAC Name |

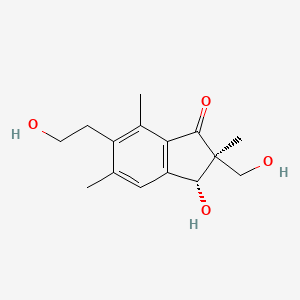

(2S,3R)-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-6-11-12(9(2)10(8)4-5-16)14(19)15(3,7-17)13(11)18/h6,13,16-18H,4-5,7H2,1-3H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAFRMHKOSBPID-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@]([C@@H]2O)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115554 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52611-75-3 | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52611-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)

![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)